Enhanced Lipophilicity Driven by the N-Pivaloyl Substituent vs. Acetyl and Unsubstituted Analogs
The N-pivaloyl group significantly increases the compound's lipophilicity compared to the acetyl analog or the unsubstituted parent scaffold. The calculated LogP for 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is 1.42, whereas the N-acetyl analog has a LogP of 0.97, and the unsubstituted 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione has a LogP of 0.28 [1]. This represents a 5x greater lipophilicity than the unsubstituted scaffold, which can be a decisive factor in membrane permeability and target occupancy [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.42 |
| Comparator Or Baseline | N-acetyl analog: LogP = 0.97; Unsubstituted 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione: LogP = 0.28 |
| Quantified Difference | LogP difference: +0.45 vs. N-acetyl analog; +1.14 vs. unsubstituted scaffold |
| Conditions | In silico prediction using ChemAxon software |
Why This Matters
The substantial increase in lipophilicity is a critical parameter for medicinal chemists optimizing compounds for cellular permeability and central nervous system penetration, making this scaffold a distinct choice over its less lipophilic analogs.
- [1] ChemAxon. (n.d.). Calculated Properties for 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione and analogs. Data retrieved via chemicalize.com on April 29, 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
